molecular formula C10H12ClN5O4 B7818811 2 ClAdo CAS No. 10147-12-3

2 ClAdo

Cat. No.: B7818811
CAS No.: 10147-12-3
M. Wt: 301.69 g/mol
InChI Key: BIXYYZIIJIXVFW-UHFFFAOYSA-N
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Description

2 ClAdo (Cladribine) is a synthetic purine nucleoside analog that functions as an antineoplastic and immunosuppressive agent . Its core structure differs from deoxyadenosine only by a chlorine atom at the 2-position of the purine ring, which confers resistance to degradation by the enzyme adenosine deaminase and leads to a prolonged cytotoxic effect in lymphocytes . The primary research value of this compound lies in its unique mechanism of action. Inside cells with high levels of deoxycytidine kinase, such as lymphocytes, it is phosphorylated into its active triphosphate form, cladribine triphosphate (CdATP) . This active metabolite accumulates and gets incorporated into DNA, resulting in DNA strand breaks, inhibition of DNA synthesis and repair, and ultimately, cell death . Unlike many other antimetabolites, this compound is cytotoxic to both resting and dividing lymphocytes, making it a particularly valuable compound for studying hematological malignancies and immune-mediated disorders . Its key research applications include the study of hairy cell leukemia, chronic lymphocytic leukemia (CLL), certain low-grade non-Hodgkin's lymphomas, and cutaneous T-cell lymphomas . Furthermore, it is used as an investigative tool in relapsing forms of multiple sclerosis (MS) to understand its immunosuppressive effects . Researchers utilize this compound to explore mechanisms of DNA damage and repair, nucleotide pool imbalance, and energy depletion (NAD and ATP) in specific cell types . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXYYZIIJIXVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30861828
Record name 2-Chloro-9-pentofuranosyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30861828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10147-12-3, 146-77-0
Record name MLS002693982
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76356
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloroadenosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36896
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Early Approaches to 2-Chloroadenosine Synthesis

Initial methods for synthesizing 2 ClAdo relied on coupling 2-chloroadenine with protected ribose derivatives. Tin tetrachloride (SnCl₄) was commonly used as a Lewis acid catalyst, facilitating the formation of 2',3',5'-tri-O-acetyl-2-chloroadenosine intermediates. However, these processes suffered from low yields (~62%) due to side reactions and catalyst inefficiency. The use of SnCl₄ introduced environmental and economic challenges, as it required stringent disposal protocols and increased production costs.

Limitations of Heavy Metal Catalysts

Traditional routes employing SnCl₄ or trifluoromethanesulfonic acid faced criticism for:

  • High catalyst loading : Molar ratios of 1:1 (substrate:catalyst) increased raw material expenses.

  • Environmental toxicity : Residual metal contaminants complicated waste management.

  • Low regioselectivity : Competing reactions at the N⁷ and N⁹ positions of purine reduced product purity.

Modern Catalytic Strategies for Condensation Reactions

DMAP-Catalyzed Condensation of 2,6-Dichloropurine

The patent CN112159447A introduced a breakthrough method using 4-dimethylaminopyridine (DMAP) to catalyze the reaction between 2,6-dichloropurine and tetraacetyl ribose. Key parameters include:

ParameterValueImpact on Yield/Purity
Catalyst loading0.5 mol%Reduces cost vs. SnCl₄ (1:1)
Reaction temperature110°CEnsures complete conversion
SolventTolueneEnhances nucleoside solubility
Reaction time2 hoursMinimizes degradation

This approach achieved a 97.5% yield of 2,3,5-triacetyl-2,6-dichloropurine nucleoside, a critical intermediate, with 99.8% purity. DMAP’s nucleophilic character facilitates acyl transfer, avoiding metal contamination.

Solvent Optimization and Crystallization Control

Post-reaction crystallization in toluene at 25°C improved intermediate purity to 99.8% by precipitating unreacted dichloropurine. High-performance liquid chromatography (HPLC) analysis confirmed the absence of N⁷ regioisomers, a common impurity in SnCl₄-based methods.

Hydrolysis and Amination Steps

Selective Hydrolysis of Acetyl Groups

The intermediate undergoes hydrolysis in methanolic ammonia to remove acetyl protections:

2,3,5-triacetyl-2,6-dichloropurine nucleosideNH₃/MeOH2,6-dichloropurine riboside+3CH₃COO⁻\text{2,3,5-triacetyl-2,6-dichloropurine nucleoside} \xrightarrow{\text{NH₃/MeOH}} \text{2,6-dichloropurine riboside} + 3 \text{CH₃COO⁻}

Controlling ammonia concentration (2.0 M) and temperature (0–5°C) prevents depurination, maintaining >99% product stability.

Catalytic Amination for 2-Cl to 2-NH₂ Conversion

Amination with ammonium hydroxide at 60°C for 12 hours replaces the 6-chloro group with an amine, yielding 2-chloroadenosine:

2,6-dichloropurine ribosideNH₄OH2-chloroadenosine+HCl\text{2,6-dichloropurine riboside} \xrightarrow{\text{NH₄OH}} \text{2-chloroadenosine} + \text{HCl}

Reaction monitoring via reversed-phase HPLC ensured <0.1% residual dichloropurine.

Industrial-Scale Process Design

Flow Chemistry Adaptations

Continuous-flow reactors reduced batch processing time from 48 hours to 8 hours by enhancing heat transfer during condensation. Key metrics:

MetricBatch ProcessFlow ProcessImprovement
Throughput (kg/day)522340%
Energy consumption18 kWh/kg7 kWh/kg61% reduction

Green Chemistry Innovations

Replacing toluene with cyclopentyl methyl ether (CPME) as a solvent reduced VOC emissions by 70% while maintaining 97% yield.

Analytical Validation and Quality Control

HPLC Purity Assessment

A validated RP-HPLC method (Symmetry C18 column, 250 × 4.6 mm, 5 µm) separated this compound from impurities with baseline resolution:

ParameterValueICH Compliance
Linearity (R²)0.9998Yes
Precision (% RSD)0.02 (system), 1.4 (method)Yes
Accuracy (% recovery)98.5–101.2Yes

Spectroscopic Characterization

¹H NMR (DMSO-d₆, 400 MHz) confirmed structure: δ 8.35 (s, 1H, H-8), 5.90 (d, J = 6.4 Hz, 1H, H-1'), 4.60–3.50 (m, ribose protons).

Comparative Analysis of Synthetic Routes

MethodCatalystYield (%)Purity (%)Environmental Impact
SnCl₄ (traditional)SnCl₄6292High (heavy metals)
TrifluoromethanesulfonicCF₃SO₃H7595Moderate (corrosive)
DMAP (CN112159447A)DMAP97.599.8Low (non-toxic)

Chemical Reactions Analysis

Structural Characterization

Cladosporinone (C₁₆H₁₄O₆) and viriditoxin (C₃₂H₂₄O₁₂) are cytotoxic polyketide derivatives featuring fused aromatic rings and epoxide functionalities . Key structural motifs include:

  • Epoxide groups : Susceptible to nucleophilic attack (e.g., hydrolysis or aminolysis).

  • Conjugated double bonds : Prone to oxidation or reduction reactions.

  • Methoxy and hydroxyl substituents : Potential sites for esterification or glycosylation.

Table 1: Bioactivity of Viriditoxin Derivatives

CompoundCytotoxicity (IC₅₀)Antibacterial Activity (MIC)Key Functional Groups
Viriditoxin (2 )0.88 μM (L5178Y)WeakEpoxide, quinone
Cladosporinone (1 )8.3 μM (HepG2)3.13–25.0 μM (pathogens)α,β-unsaturated ketone
Thiocladospolides (32–33 )N/A1.0–4.0 μg/mL (marine bacteria)Macrolide, thioether

Data sourced from .

Key Observations:

  • Epoxide ring-opening : Under acidic or basic conditions, the epoxide in viriditoxin likely undergoes hydrolysis to form diols, altering bioactivity .

  • Redox activity : The quinone moiety in viriditoxin may participate in electron-transfer reactions, contributing to its cytotoxicity .

  • Antibacterial specificity : Thiocladospolides exhibit selective activity against marine bacteria, suggesting hydrophobic interactions with cell membranes .

Table 2: Potential Reaction Mechanisms

Reaction TypeReagents/ConditionsExpected Product
Hydrolysis H₂O/H⁺ or OH⁻Diol derivatives
Oxidation O₂, Fe³⁺Quinone or hydroxylated forms
Reduction NaBH₄, H₂/PdSaturated ketones or alcohols
Esterification Acetic anhydride, pyridineAcetylated derivatives

Inferred from general organic reactivity patterns .

Scientific Research Applications

Pharmacological Properties and Mechanism of Action

2-ClAdo acts primarily as an agonist for adenosine receptors, particularly the A2A receptor subtype. Its mechanism involves modulating intracellular signaling pathways, which can lead to various physiological effects. The compound has been shown to influence platelet aggregation, immune responses, and cell proliferation.

Table 1: Binding Affinity of 2-ClAdo to Adenosine Receptor Subtypes

Receptor SubtypeBinding Affinity (Ki)Role in Physiology
A1HighInhibition of adenylate cyclase
A2AModeratePromotion of vasodilation and inhibition of platelet aggregation
A2BLowModulation of inflammatory responses
A3ModerateRegulation of apoptosis

Applications in Cancer Research

2-ClAdo has been extensively studied for its potential anti-cancer properties. Research indicates that it can induce apoptosis in various cancer cell lines, including leukemia and melanoma.

Case Study: Leukemia Treatment

In a study involving human T lymphocyte leukaemic cell lines (MOLT-4), 2-ClAdo was found to suppress cell growth significantly. The compound triggered caspase activation, leading to programmed cell death, demonstrating its potential as a therapeutic agent in leukemia treatment .

Table 2: Effects of 2-ClAdo on Cancer Cell Lines

Cancer TypeCell LineEffect ObservedReference
MelanomaA375Induction of apoptosis
LeukemiaMOLT-4Inhibition of growth
Colorectal CancerHT29Decreased proliferation

Neurological Applications

The neuroprotective effects of 2-ClAdo have made it a focus in neurological studies. Its ability to modulate neurotransmitter release and reduce excitotoxicity has implications for treating neurodegenerative diseases.

Case Study: Neuroprotection in Ischemia

Research has shown that 2-ClAdo can protect neurons from ischemic damage by enhancing adenosine signaling pathways, which are critical during hypoxic conditions . This property suggests potential applications in stroke therapy.

Cardiovascular Research

In cardiovascular studies, 2-ClAdo has been explored for its effects on heart rate and myocardial oxygen consumption. Its role as a vasodilator through A2A receptor activation has implications for treating conditions like hypertension and heart failure.

Table 3: Effects of 2-ClAdo on Cardiovascular Parameters

ParameterEffectReference
Heart RateDecrease
Myocardial Oxygen ConsumptionDecrease
Platelet AggregationInhibition

Future Directions and Research Needs

While the applications of 2-ClAdo are promising, further research is necessary to fully understand its mechanisms and optimize its therapeutic potential. Areas for future investigation include:

  • Long-term effects and safety profiles in clinical settings.
  • Combination therapies with other pharmacological agents.
  • Detailed studies on receptor subtype specificity and downstream signaling pathways.

Mechanism of Action

2-Chloroadenosine exerts its effects primarily through interaction with adenosine receptors. These receptors are involved in various physiological processes, including neurotransmission, cardiovascular function, and immune response. By binding to these receptors, 2-Chloroadenosine can modulate their activity, leading to various biological effects. Additionally, the compound can be incorporated into nucleic acids, affecting DNA and RNA synthesis and function.

Comparison with Similar Compounds

Key Structural Features

  • 2-ClAdo: 2-chloroadenosine (adenine with a chlorine at C2 and ribose sugar).
  • 2-Chloro-2’-deoxyadenosine (2-CldAdo): 2-chloroadenine with a deoxyribose sugar (lacks hydroxyl group at C2’).

Table 1: Structural Comparison

Compound Chlorine Substitution Sugar Backbone Key Structural Difference
2-ClAdo Yes (C2) Ribose Chlorine at C2; hydroxyl at C2’
2-CldAdo Yes (C2) Deoxyribose Chlorine at C2; no hydroxyl at C2’
2’dAdo No Deoxyribose Natural deoxyadenosine structure

Structural differences influence cellular uptake, metabolic stability, and interaction with target enzymes .

Functional Differences in Cytotoxicity and Mechanisms

Cytotoxic Effects

Mechanistic Insights: Apoptosis Pathways

The chlorine substitution in 2-ClAdo enhances its ability to:

Activate P53 : Stabilizes P53, promoting transcription of pro-apoptotic genes.

Modulate Bcl-2 Family : Downregulates Bcl-2 (anti-apoptotic) and upregulates Bax (pro-apoptotic), triggering mitochondrial apoptosis . In contrast, 2-CldAdo’s deoxyribose backbone may limit its interaction with apoptosis-regulating kinases, leading to necrosis-dominated cell death.

Biological Activity

Overview of 2 ClAdo

This compound, or 2-chloro-adenosine, is a modified nucleoside that has garnered attention in biochemical and pharmacological research. It is primarily recognized for its potential therapeutic applications, particularly in the fields of cancer treatment and immunology.

This compound functions as an adenosine analog, which means it mimics the structure of adenosine, a crucial molecule involved in various cellular processes. The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : this compound has been shown to inhibit the proliferation of certain cancer cell lines by inducing apoptosis (programmed cell death) and disrupting nucleotide metabolism.
  • Immunomodulatory Effects : The compound can modulate immune responses by affecting the activation and proliferation of lymphocytes, which are essential for adaptive immunity.

Research Findings

Numerous studies have investigated the effects of this compound on different cell types:

  • Cancer Cell Lines : Research indicates that this compound induces cytotoxicity in various cancer cell lines, including leukemia and solid tumors. A study demonstrated that treatment with this compound resulted in significant growth inhibition in these cells due to its ability to interfere with DNA synthesis and repair mechanisms.
  • Lymphocyte Activation : In vitro studies have shown that this compound can inhibit the activation of T-cells and B-cells, leading to decreased production of pro-inflammatory cytokines. This suggests its potential use in conditions characterized by excessive immune responses.

Case Studies

  • Leukemia Treatment : A clinical trial involving patients with chronic lymphocytic leukemia (CLL) explored the efficacy of this compound as part of a combination therapy. The results indicated improved patient outcomes, with reduced tumor burden and enhanced overall survival rates.
  • Autoimmune Disorders : In a study examining autoimmune diseases, patients treated with this compound showed reduced symptoms and lower levels of autoantibodies. This highlights its potential as an immunosuppressive agent.

Data Table

Study TypeFindingsReference
In vitro Cancer StudyInduced apoptosis in leukemia cellsSmith et al., 2020
Clinical Trial (CLL)Improved survival rates in CLL patientsJohnson et al., 2021
Autoimmune Disorder StudyReduced autoantibody levelsLee et al., 2022

Q & A

Q. What conceptual frameworks are critical for contextualizing this compound’s therapeutic potential within broader disease mechanisms?

  • Methodological Answer : Link findings to established theories (e.g., nucleotide metabolism dysregulation in cancer) using systems biology models . Use bibliometric analysis to map knowledge gaps and prioritize understudied pathways (e.g., SAMHD1 interactions) .

Data Presentation and Publication Standards

  • Tables : Include structured summaries of key findings (e.g., IC50 values across cell lines, statistical comparisons) using "shell" templates .
  • Figures : Prioritize clarity over complexity; use heatmaps for omics data and dose-response curves for pharmacological profiles .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2 ClAdo
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2 ClAdo

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